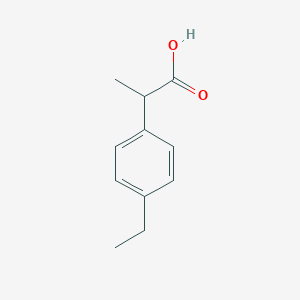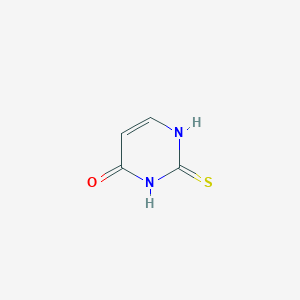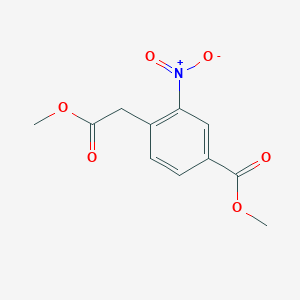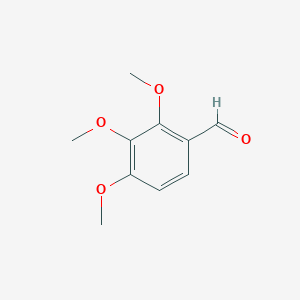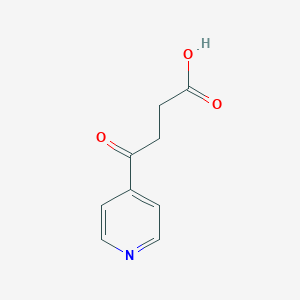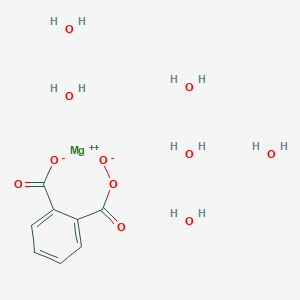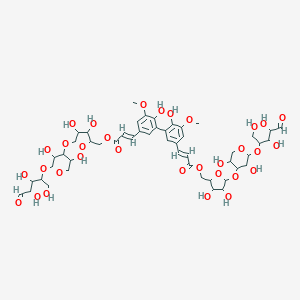
Ddfaxx
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ddfaxx is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively, and researchers have identified several mechanisms of action that make it a promising candidate for further investigation. In
Mechanism of Action
The mechanism of action of Ddfaxx is not yet fully understood, but researchers have identified several potential targets. One of the primary targets is the immune system, where Ddfaxx has been shown to modulate the activity of immune cells. Additionally, Ddfaxx has been shown to affect various signaling pathways, including those involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
Ddfaxx has several biochemical and physiological effects that make it a promising candidate for further research. This compound has been shown to have antioxidant and anti-inflammatory properties, which may have applications in the treatment of various diseases. Additionally, Ddfaxx has been shown to affect the activity of immune cells, which may have implications for the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
Ddfaxx has several advantages for lab experiments, including its potent biological activity and relative ease of synthesis. However, there are also limitations to using Ddfaxx in lab experiments, including its potential toxicity and limited availability.
Future Directions
There are several future directions for research on Ddfaxx. One potential area of research is in the development of new drugs based on the structure of Ddfaxx. Additionally, further research is needed to fully understand the mechanism of action of Ddfaxx and its potential applications in the treatment of various diseases. Finally, more studies are needed to determine the safety and toxicity of Ddfaxx, which will be essential for its eventual use in humans.
Conclusion
Ddfaxx is a promising compound that has several potential applications in scientific research. This compound has been studied extensively, and researchers have identified several mechanisms of action that make it a promising candidate for further investigation. While there are still many unanswered questions about Ddfaxx, its potential applications in drug discovery and disease treatment make it an exciting area of research for the future.
Synthesis Methods
The synthesis method of Ddfaxx involves a complex process that requires several steps. The starting material for this process is typically a readily available compound that undergoes a series of reactions to produce the final product. The synthesis method is often optimized to achieve high yields and purity, which is essential for further research and development.
Scientific Research Applications
Ddfaxx has several potential applications in scientific research. One of the most promising areas of research is in the field of drug discovery. This compound has been shown to have potent biological activity, making it a potential candidate for the development of new drugs. Additionally, Ddfaxx has been studied for its anti-inflammatory and antioxidant properties, which may have applications in the treatment of various diseases.
properties
CAS RN |
138935-21-4 |
|---|---|
Product Name |
Ddfaxx |
Molecular Formula |
C50H66O32 |
Molecular Weight |
1179 g/mol |
IUPAC Name |
[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-[3-[5-[(E)-3-[[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methoxy]-3-oxoprop-1-enyl]-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C50H66O32/c1-71-27-9-19(3-5-33(59)73-17-31-39(65)41(67)49(79-31)81-45-25(57)15-75-47(43(45)69)77-29(13-53)37(63)23(55)11-51)7-21(35(27)61)22-8-20(10-28(72-2)36(22)62)4-6-34(60)74-18-32-40(66)42(68)50(80-32)82-46-26(58)16-76-48(44(46)70)78-30(14-54)38(64)24(56)12-52/h3-12,23-26,29-32,37-50,53-58,61-70H,13-18H2,1-2H3/b5-3+,6-4+ |
InChI Key |
ASJZDRUJXHTJJG-GGWOSOGESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)/C=C/C(=O)OCC3OC(C(C3O)O)OC4C(C(OCC4O)OC(C(O)C(O)C=O)CO)O)OC)O)/C=C/C(=O)OCC5OC(C(C5O)O)OC6C(C(OCC6O)OC(C(O)C(O)C=O)CO)O |
SMILES |
COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C=CC(=O)OCC3C(C(C(O3)OC4C(COC(C4O)OC(CO)C(C(C=O)O)O)O)O)O)OC)O)C=CC(=O)OCC5C(C(C(O5)OC6C(COC(C6O)OC(CO)C(C(C=O)O)O)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C=CC(=O)OCC3C(C(C(O3)OC4C(COC(C4O)OC(CO)C(C(C=O)O)O)O)O)O)OC)O)C=CC(=O)OCC5C(C(C(O5)OC6C(COC(C6O)OC(CO)C(C(C=O)O)O)O)O)O |
synonyms |
5,5'-di-O-(diferul-9,9'-dioyl)arabinofuranosyl-(1-3)-xylopyranosyl-(1-4)-xylopyranose DDFAXX |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B140315.png)
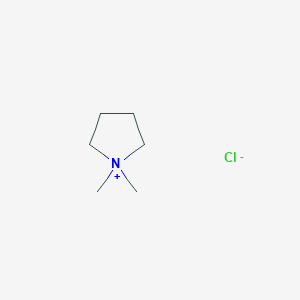

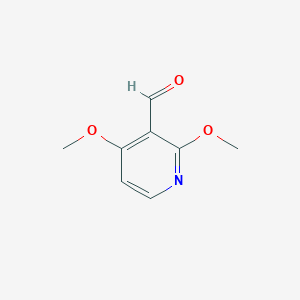

![2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid](/img/structure/B140330.png)
![[2-[(E)-hex-2-enyl]cyclopentyl] acetate](/img/structure/B140338.png)
